2-(2-Bromobenzyl)propane-1,3-diol
Description
Contextual Significance of Substituted Propane-1,3-diols in Organic Chemistry
Propane-1,3-diols are a class of organic compounds containing a three-carbon chain with hydroxyl (-OH) groups attached to the first and third carbon atoms. ebi.ac.ukebi.ac.uk These diols are valuable in various chemical applications, serving as monomers in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), and as solvents or antifreeze agents. ebi.ac.ukqub.ac.uk The presence of two hydroxyl groups allows for a range of chemical modifications, making them ideal starting materials for the synthesis of more complex molecules. qub.ac.uknih.govnih.gov Substituted propane-1,3-diols, in particular, offer tailored properties and functionalities depending on the nature of the substituent.
Importance of Bromobenzyl Moieties in Synthetic Methodologies and Chemical Transformations
The bromobenzyl group is a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) that has a bromine atom attached to the benzene ring. wikipedia.org This moiety is a cornerstone in synthetic organic chemistry for several reasons. The benzyl group itself is often employed as a protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and its relatively straightforward removal. wikipedia.orgstackexchange.com The presence of a bromine atom on the benzene ring introduces a site for a multitude of chemical transformations. Bromine is an excellent leaving group in nucleophilic substitution reactions and is a key participant in cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. bloomtechz.comquora.comyoutube.com This reactivity allows for the introduction of a wide array of functional groups at the bromine-bearing position.
Overview of Research Trajectories for Halogenated Diols
Halogenated diols, which are diols containing one or more halogen atoms, are a significant area of research in medicinal chemistry and materials science. nih.govresearchgate.net The incorporation of halogens into organic molecules can profoundly influence their physical, chemical, and biological properties. researchgate.netresearchgate.net For instance, halogenation can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes, a crucial factor in drug design. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein. nih.gov Research in this area focuses on developing new synthetic methods for selectively introducing halogens into diol structures and exploring the applications of these compounds in areas such as flame retardants, pharmaceuticals, and advanced polymers. nih.gov
Scope and Objectives of Academic Investigation into 2-(2-Bromobenzyl)propane-1,3-diol
Academic investigation into this compound is driven by the potential to leverage its unique structural features for the synthesis of novel compounds. Researchers are interested in exploring its utility as a precursor for creating complex molecular architectures. The diol functionality can be used to build polymer chains or to introduce other functional groups, while the bromobenzyl moiety serves as a handle for further chemical modification through reactions like cross-coupling or nucleophilic substitution. The primary objective of these investigations is to understand the reactivity of this compound and to develop new synthetic methodologies that utilize it as a key building block for creating molecules with potential applications in fields ranging from medicinal chemistry to materials science.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,12-13H,5-7H2 |
InChI Key |
FEGNVADZYYSGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)CO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromobenzyl Propane 1,3 Diol and Its Precursors
Precursor Synthesis and Functionalization Strategies
The efficient synthesis of the target diol is highly dependent on the successful preparation and functionalization of its precursors. This involves distinct strategies for creating the bromobenzyl unit and the propanediol (B1597323) core.
The 2-bromobenzyl group is a critical precursor, and its synthesis is a well-established process in organic chemistry. A primary method for its preparation is the radical bromination of a suitable toluene (B28343) derivative.
Synthesis of 2-Bromobenzyl Bromide: A common and effective route to obtaining a key precursor, 2-bromobenzyl bromide, starts from 2-bromotoluene. prepchem.com The process involves the side-chain bromination of 2-bromotoluene, typically using elemental bromine under irradiation with a photolamp to facilitate the radical reaction. prepchem.com The reaction is often carried out in a solvent like carbon tetrachloride. prepchem.com The rate of bromine addition is carefully controlled to ensure monobromination and minimize side reactions. prepchem.com An alternative method involves using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide and a radical initiator. google.com
The resulting 2-bromobenzyl bromide is a versatile reagent that can introduce the bromobenzyl moiety via nucleophilic substitution (alkylation) reactions. For instance, it can react with carbanions, such as those derived from malonic esters, to form a new carbon-carbon bond.
Table 1: Selected Methods for the Synthesis of 2-Bromobenzyl Bromide
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Bromotoluene | Bromine (Br2), Carbon Tetrachloride (CCl4) | Boiling temperature, irradiation with a 500-watt photolamp | 80% | prepchem.com |
| Toluene | Bromine (Br2), Iron (Fe), Acetic Acid | 40°C, irradiation | Not specified | chemicalbook.com |
| 2-Bromo-3-chlorotoluene | 47% Hydrobromic acid, Hydrogen peroxide (10% aq.), 2,2'-azobis(2-methylpropionitrile) | 63°C, in Chlorobenzene | Not specified | google.com |
While direct arylation of a pre-formed propane-1,3-diol structure is less common for this specific target, modern cross-coupling reactions represent a potential, albeit more complex, strategy. mdpi.com
The propane-1,3-diol unit, substituted at the second carbon, can be synthesized through several established routes. Propane-1,3-diol itself is a simple diol consisting of a propane (B168953) chain with hydroxyl groups on each end. nih.govwikipedia.org For 2-substituted variants, a common industrial method involves the reaction of a 2-substituted ethanal with formaldehyde (B43269), followed by reduction. google.com
A laboratory-scale synthesis frequently employs diethyl malonate or a similar malonic ester derivative. The acidic α-hydrogen can be removed by a base, and the resulting enolate can be alkylated. Subsequent reduction of the two ester groups yields the 2-substituted propane-1,3-diol structure. For example, reduction of the diethyl ester of 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid with sodium borohydride (B1222165) in the presence of lithium bromide or calcium acetate (B1210297) yields the corresponding 2-amino-1,3-propanediol (B45262) derivative. google.comgoogle.com
Targeted Synthesis of 2-(2-Bromobenzyl)propane-1,3-diol
The direct synthesis of the title compound typically involves a sequence of reactions that logically combines the precursor strategies.
A robust and frequently utilized pathway for synthesizing 2-substituted-1,3-propanediols is the alkylation of a malonic ester followed by reduction. libretexts.org
A plausible multi-step synthesis for this compound is as follows:
Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate.
Alkylation: The enolate is then reacted with 2-bromobenzyl bromide. The carbanion attacks the benzylic carbon of the 2-bromobenzyl bromide in an SN2 reaction, displacing the bromide and forming diethyl 2-(2-bromobenzyl)malonate.
Reduction: The resulting diester is reduced to the target diol. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reduction converts both ester functional groups into primary alcohols, yielding this compound.
This sequence provides a reliable method for constructing the target molecule from readily available starting materials.
In more complex multi-step syntheses, it is often necessary to temporarily block or "protect" the hydroxyl groups of a diol to prevent them from interfering with reactions at other sites in the molecule. chemistrysteps.com For 1,2- and 1,3-diols, a common strategy is to convert them into cyclic acetals or ketals. chem-station.com
Dioxane Formation for 1,3-Diols: 1,3-diols can be protected by reacting them with an aldehyde or a ketone in the presence of an acid catalyst to form a six-membered cyclic acetal (B89532), known as a 1,3-dioxane (B1201747). organic-chemistry.org For example, reaction with benzaldehyde (B42025) forms a benzylidene acetal, while reaction with acetone (B3395972) forms an isopropylidene ketal (acetonide). chem-station.com These cyclic acetals are stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, but are readily cleaved by aqueous acid. organic-chemistry.org
Dioxolane Formation for 1,2-Diols: Similarly, 1,2-diols are typically protected as 1,3-dioxolanes (five-membered rings). organic-chemistry.orgwikipedia.org The formation is achieved by reacting the diol with an aldehyde or ketone under acidic conditions. wikipedia.org
Deprotection: The removal of these protecting groups (deprotection) is generally accomplished by acid-catalyzed hydrolysis. organic-chemistry.org Treating the protected diol with aqueous acid (e.g., dilute HCl or H₂SO₄) reverses the acetal formation, regenerating the diol and the original carbonyl compound. wikipedia.org
This protection-deprotection sequence allows for selective chemical transformations on other parts of a molecule without affecting the diol functionality.
Table 2: Common Protecting Groups for Diols
| Diol Type | Protecting Group | Formation Reagents | Deprotection Conditions | Reference |
|---|---|---|---|---|
| 1,3-Diol | Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., HCl/H2O) | chem-station.com |
| 1,3-Diol | Isopropylidene Ketal (Acetonide) | Acetone, Acid Catalyst | Aqueous Acid | chem-station.com |
| 1,2-Diol | 1,3-Dioxolane | Aldehyde/Ketone, Ethylene (B1197577) Glycol, Acid Catalyst | Aqueous Acid | organic-chemistry.orgwikipedia.org |
While the malonic ester route is a staple, modern catalytic methods offer more efficient and atom-economical alternatives for synthesizing diols.
Catalytic Hydrogenation: The reduction of the diester intermediate (diethyl 2-(2-bromobenzyl)malonate) can be performed via catalytic hydrogenation. This method uses high-pressure hydrogen gas in the presence of a metal catalyst, such as copper chromite. This approach is often preferred in industrial settings as it avoids the use of stoichiometric metal hydride reagents.
Hydroformylation and Aldol Reactions: Catalytic hydroformylation of alkenes followed by hydrogenation is a powerful method for producing diols. researchgate.net For instance, the hydroformylation of ethylene oxide can lead to 3-hydroxypropionaldehyde, which is then hydrogenated to propane-1,3-diol. nih.gov While not a direct route to the title compound, catalytic aldol-type reactions followed by reduction represent a potential strategy. organic-chemistry.org A process for producing 2-substituted-1,3-diols involves reacting a 2-substituted ethanal with formaldehyde in the presence of an acid ion exchanger catalyst, followed by catalytic hydrogenation of the resulting intermediate. google.com This highlights a pathway where catalytic steps are crucial for both C-C bond formation and the final reduction.
Stereochemical Control and Enantioselective Synthesis
The precise arrangement of atoms in three-dimensional space, or stereochemistry, is crucial in the synthesis of complex molecules like this compound. Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is of paramount importance.
One effective strategy for the asymmetric synthesis of 1,3-diols involves the use of chiral intermediates, such as 2-(2-bromobenzyl)-1,3-dioxolanes. researchgate.net These cyclic acetals serve as valuable precursors, allowing for the controlled introduction of chirality that can be transferred to the final diol product. The synthesis of these chiral dioxolanes can be achieved through various methods, including the reaction of a suitable diol with a chiral auxiliary or the use of chiral catalysts. nih.govorganic-chemistry.org
Research has demonstrated the preparation of chiral 2-(2-bromobenzyl)-1,3-dioxolanes and their subsequent addition to acylimines as a key step in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net This highlights the utility of these dioxolanes as versatile building blocks in organic synthesis. The stereochemistry of the dioxolane ring influences the facial selectivity of the subsequent reactions, thereby dictating the stereochemical outcome of the final product.
The formation of chiral 1,3-dioxoles can also be achieved through a rhodium-catalyzed asymmetric three-component cascade reaction. nih.gov This method involves the reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids, providing access to chiral 1,3-dioxoles with good to high yields and excellent enantioselectivity. nih.gov The enantioselectivity is controlled by chiral carboxylate ligands on the rhodium catalyst, which form a rhodium-associated carbonyl ylide complex, enabling stereoselective cycloaddition. nih.gov
Table 1: Selected Methodologies for Chiral Dioxolane and Dioxane Synthesis
| Intermediate | Method | Key Features | Reference |
|---|---|---|---|
| Chiral 2-(2-Bromobenzyl)-1,3-dioxolanes | Addition to acylimines | Asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines | researchgate.net |
| Chiral 1,3-dioxoles | Rh(II)-catalyzed three-component cascade | High yields and excellent enantioselectivity | nih.gov |
| Chiral brominated 1,3-dioxane derivatives | NMR investigation of stereochemistry | Anancomeric structure and diastereotopicity revealed | researchgate.net |
Diastereoselective transformations are crucial for establishing the desired relative stereochemistry in molecules with multiple stereocenters, such as substituted propane-1,3-diols. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of 1,3-diol systems.
One approach involves the rhenium-catalyzed stereoselective transposition of allylic alcohols. rsc.org For instance, (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohols can be converted into the acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivities in the presence of Re₂O₇. rsc.org This method provides a catalytic route to stereodefined 2-methyl-1,3-diol units, which are common structural motifs in polyhydroxylated natural products. rsc.org
Another powerful technique is the de novo synthesis of 2-substituted syn-1,3-diols through an iterative asymmetric hydration strategy. nih.gov This method utilizes a Sharpless asymmetric dihydroxylation and a palladium-catalyzed reduction to control both the regio- and enantioselectivity of the initial hydration step. nih.gov Subsequent diastereoselective hydration is achieved through an Evans hemiacetal addition, leading to the formation of protected syn-3,5-dihydroxyesters with high enantiomeric excess. nih.gov
The stereochemistry of new chiral brominated 1,3-dioxane derivatives has also been investigated using NMR methods. researchgate.net These studies reveal anancomeric structures and the diastereotopicity of homomorphic groups, providing valuable insights into the conformational preferences and stereochemical properties of these systems. researchgate.net
Furthermore, stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process of carbamates derived from (−)-α-pinene. beilstein-journals.orgbeilstein-journals.org The relative stereochemistry of the resulting pinane-fused oxazolidin-2-one was confirmed by 2D NMR and X-ray spectroscopy. beilstein-journals.orgbeilstein-journals.org
Table 2: Diastereoselective Syntheses of 1,3-Diol Systems
| Target System | Method | Catalyst/Reagent | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 2-Methyl-1,3-syn-diol acetals | Allylic alcohol transposition | Re₂O₇ | Excellent | rsc.org |
| 2-Substituted syn-1,3-diols | Iterative asymmetric hydration | Sharpless AD, Pd-catalysis | High ee (73-97%) | nih.gov |
| Pinane-based 2-amino-1,3-diols | Stereoselective aminohydroxylation | Potassium osmate(VI) | High | beilstein-journals.orgbeilstein-journals.org |
Reactivity and Chemical Transformations of 2 2 Bromobenzyl Propane 1,3 Diol
Reactions of the Bromine Functional Group
The bromine atom attached to the benzene (B151609) ring is a key site for a variety of chemical modifications, including nucleophilic substitution, the formation of organometallic intermediates for cross-coupling reactions, and reductive dehalogenation.
Nucleophilic Substitution Reactions and Their Scope
While direct nucleophilic aromatic substitution on the aryl bromide is generally challenging, the benzylic position, although not directly bonded to the bromine, influences the reactivity of the C-Br bond. However, typical nucleophilic substitution reactions for aryl halides often require harsh conditions or metal catalysis. In the context of 2-(2-bromobenzyl)propane-1,3-diol, the presence of the diol functionality might complicate these reactions, potentially requiring protection of the hydroxyl groups.
Benzylic bromides, in general, are susceptible to nucleophilic substitution. nih.gov For instance, they can react with nucleophiles like sodium azide (B81097) in a one-pot process followed by a copper-catalyzed cycloaddition with terminal alkynes to form bis(1,2,3-triazole) derivatives. nih.gov While this compound is an aryl bromide, the principles of nucleophilic attack on related bromo compounds can be considered. For example, nucleophilic fluorine substitution has been demonstrated on α-carbonyl benzyl (B1604629) bromides. nii.ac.jp
Table 1: Predicted Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent/Catalyst | Predicted Product | Reference (Analogous Reactions) |
| Cyanide | NaCN or KCN | 2-(2-Cyanobenzyl)propane-1,3-diol | General Reactivity |
| Azide | NaN₃ | 2-(2-Azidobenzyl)propane-1,3-diol | nih.gov |
| Alkoxide | NaOR | 2-(2-Alkoxybenzyl)propane-1,3-diol | General Reactivity |
| Thiolate | NaSR | 2-(2-(Alkylthio)benzyl)propane-1,3-diol | General Reactivity |
Note: These reactions are predicted based on the general reactivity of aryl bromides and may require specific catalysts (e.g., copper or palladium salts) and conditions that are compatible with the diol functionality.
Formation of Organometallic Intermediates (e.g., for Cross-Coupling Reactions)
Aryl bromides are excellent precursors for the formation of organometallic reagents, such as Grignard and organolithium reagents. These intermediates are highly valuable for the construction of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.org However, the acidic protons of the hydroxyl groups would react with and quench the Grignard reagent. Therefore, protection of the diol, for example, as a cyclic acetal (B89532) or silyl (B83357) ether, would be necessary prior to the formation of the Grignard reagent. Once formed and protected, this organometallic intermediate can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new functional groups at the 2-position of the benzyl ring. In some cases, the Grignard reagent can be formed from dihalogenated arenes with selectivity for the more reactive halogen. walisongo.ac.id
Table 2: Predicted Cross-Coupling Reactions of Organometallic Derivatives of this compound (after diol protection)
| Coupling Reaction | Coupling Partner | Catalyst | Predicted Product Moiety | Reference (Analogous Reactions) |
| Suzuki Coupling | Arylboronic acid | Pd catalyst | 2-(Biphenyl-2-ylmethyl)propane-1,3-diol | General Reactivity |
| Heck Coupling | Alkene | Pd catalyst | 2-(2-Vinylbenzyl)propane-1,3-diol | General Reactivity |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | 2-(2-(Alkynyl)benzyl)propane-1,3-diol | General Reactivity |
| Stille Coupling | Organostannane | Pd catalyst | 2-(2-Arylbenzyl)propane-1,3-diol | General Reactivity |
Reductive Transformations of the Bromine Moiety
The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the corresponding debrominated analogue, 2-benzylpropane-1,3-diol. Several methods are available for the reduction of aryl bromides.
Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source is a common and effective method. organic-chemistry.org This method is often chemoselective, leaving other functional groups like alcohols intact. organic-chemistry.org Another approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst, such as a copper(I) salt. acs.org A practical method for the radical chain reduction of aryl bromides using sodium hydride and 1,4-dioxane (B91453) has also been reported. nih.gov Additionally, reductions of aryl bromides in water at room temperature using a palladium catalyst and a mild hydride source have been demonstrated. nih.gov
Reactions of the Propane-1,3-diol System
The two primary hydroxyl groups of the propane-1,3-diol moiety are amenable to a range of transformations, most notably oxidation to carbonyl compounds and derivatization through esterification and etherification.
Oxidation Reactions Leading to Carbonyl Derivatives
The primary alcohol groups of the diol can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. A kinetic study of the oxidation of propane-1,3-diol with potassium permanganate (B83412) in an aqueous medium revealed the formation of 3-hydroxy-propanal. ajchem-a.comajchem-a.comresearchgate.net The stoichiometry of this reaction was found to be one mole of potassium permanganate per mole of propane-1,3-diol. ajchem-a.comajchem-a.com
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would be expected to oxidize the diol to the corresponding dialdehyde, 2-(2-bromobenzyl)malonaldehyde. Stronger oxidizing agents, like potassium permanganate under harsher conditions or chromic acid, could lead to the formation of the dicarboxylic acid, 2-(2-bromobenzyl)malonic acid. Selective mono-oxidation to the hydroxy-aldehyde might also be achievable under carefully controlled conditions.
Table 3: Predicted Oxidation Products of this compound
| Oxidizing Agent | Predicted Product | Reference (Analogous Reactions) |
| PCC or DMP | 2-(2-Bromobenzyl)malonaldehyde | General Reactivity |
| KMnO₄ (mild) | 2-(2-Bromobenzyl)-3-hydroxypropanal | ajchem-a.comajchem-a.comresearchgate.net |
| KMnO₄ (strong) or H₂CrO₄ | 2-(2-Bromobenzyl)malonic acid | General Reactivity |
Derivatization via Esterification and Etherification
The hydroxyl groups of this compound can be readily converted into esters and ethers to modify the compound's physical and chemical properties or to introduce protecting groups.
Esterification: The diol can be esterified by reacting with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). Acid-catalyzed Fischer esterification with a carboxylic acid would lead to the formation of the corresponding mono- or di-ester. The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) would also yield esters.
Etherification: Ether derivatives can be prepared, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide, followed by reaction with an alkyl halide.
These derivatizations can be performed to yield either the mono- or di-substituted products depending on the stoichiometry of the reagents used.
Intramolecular Cyclization Reactions
The bifunctional nature of this compound, possessing both nucleophilic hydroxyl groups and an electrophilic benzylic carbon (activated by the bromine substituent), makes it a candidate for intramolecular cyclization reactions. Such reactions could potentially lead to the formation of various cyclic ethers, including spiro, ansa, and bridged derivatives, depending on the reaction conditions and the flexibility of the molecular backbone.
While direct examples for this specific diol are not extensively documented, the principles of intramolecular etherification are well-established. Base-mediated cyclization is a common strategy, where deprotonation of one of the hydroxyl groups generates an alkoxide that can subsequently displace the bromide ion via an intramolecular Williamson ether synthesis. The regioselectivity of this cyclization would be dictated by the relative stability of the resulting ring systems.
For instance, the formation of a six-membered tetrahydropyran (B127337) ring is often favored. Theoretical studies and experimental observations on related systems, such as the cyclization of arylpropargyl amides, have demonstrated the feasibility of forming complex polycyclic systems through intramolecular reactions. rsc.org The synthesis of spirocyclic ethers from geminally disubstituted cyclic compounds is also a known transformation, suggesting that under specific conditions, both hydroxyl groups could potentially react to form more complex bridged systems. abo.firesearchgate.net
Table 1: Potential Intramolecular Cyclization Products of this compound
| Product Type | Ring System | Putative Reaction Pathway |
| Monocyclic Ether | Tetrahydropyran | Intramolecular Williamson ether synthesis |
| Spirocyclic Ether | Spiro[furan-x,y-benzocyclobutene] | Sequential intramolecular etherification |
| Bridged Ether | Oxabicyclo[x.y.z]alkane | Concerted or stepwise intramolecular cyclization |
Condensation Reactions with Carbonyl Compounds
The 1,3-diol moiety of this compound can undergo condensation reactions with aldehydes and ketones to form cyclic acetals or ketals. These reactions are typically acid-catalyzed and are often reversible. The resulting six-membered 1,3-dioxane (B1201747) ring serves as a protective group for the diol functionality, a common strategy in organic synthesis.
The steric hindrance imposed by the 2-(2-bromobenzyl) substituent is a significant factor in these reactions. Analogous to neopentyl glycol (2,2-dimethylpropane-1,3-diol), which readily forms cyclic derivatives, the bulky group in the target molecule can influence the rate and equilibrium of the condensation. wikipedia.org The formation of these cyclic structures can be a key step in multi-step synthetic sequences, allowing for selective reactions at other sites of the molecule. researchgate.net
The reaction with various carbonyl compounds can lead to a diverse range of substituted 1,3-dioxanes, as illustrated in the table below.
Table 2: Examples of Condensation Reactions with Carbonyls
| Carbonyl Compound | Product |
| Formaldehyde (B43269) | 5-(2-Bromobenzyl)-1,3-dioxane |
| Acetone (B3395972) | 2,2-Dimethyl-5-(2-bromobenzyl)-1,3-dioxane |
| Benzaldehyde (B42025) | 2-Phenyl-5-(2-bromobenzyl)-1,3-dioxane |
Chemo- and Regioselectivity in Complex Reaction Environments
In a complex reaction mixture, the presence of multiple reactive sites in this compound—the two primary hydroxyl groups and the carbon-bromine bond on the aromatic ring—raises questions of chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.
For example, when reacting with a strong, non-nucleophilic base, deprotonation of the hydroxyl groups is expected to be the primary event, leading to subsequent intramolecular reactions as discussed above. Conversely, reactions with organometallic reagents, such as Grignard or organolithium reagents, could potentially lead to either metal-halogen exchange at the bromophenyl group or reaction with the hydroxyl protons. The specific pathway would be influenced by factors such as the basicity and nucleophilicity of the organometallic reagent and the temperature of the reaction.
Furthermore, in the presence of both a nucleophile and a base, a competition between intermolecular substitution at the benzylic position (if it were a benzyl bromide) and reactions at the hydroxyl groups would exist. However, in this case, the bromine is on the aromatic ring, making nucleophilic aromatic substitution generally difficult without specific activation. Palladium-catalyzed cross-coupling reactions, on the other hand, would be expected to occur selectively at the C-Br bond, leaving the diol functionality intact, provided appropriate protecting groups are used for the hydroxyls if necessary.
Mechanistic Investigations of Key Transformations
The intramolecular cyclization to form a tetrahydropyran ring would likely proceed through an SN2 mechanism, where one of the hydroxyl groups, activated as an alkoxide, attacks the carbon bearing the bromine on the benzyl group, leading to inversion of configuration if the carbon were chiral. However, in this case, the reaction is an intramolecular nucleophilic aromatic substitution, which typically requires harsh conditions or a catalyst. A more plausible pathway for cyclization involving the benzylic position would first require conversion of the aryl bromide to a more reactive species, for example, through metal-halogen exchange followed by intramolecular reaction.
The condensation reaction with carbonyl compounds to form 1,3-dioxanes follows a well-established acid-catalyzed mechanism. Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by one of the diol's hydroxyl groups, forming a hemiacetal or hemiketal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped by the second hydroxyl group of the diol to form the stable cyclic acetal or ketal.
Mechanistic understanding of more complex transformations, such as the formation of spiro or bridged systems, would require detailed computational and experimental studies. For instance, theoretical calculations have been employed to understand the energetics and feasibility of intramolecular cyclizations in similar strained systems. nih.gov
Spectroscopic and Structural Characterization of 2 2 Bromobenzyl Propane 1,3 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A ¹H NMR spectrum of 2-(2-Bromobenzyl)propane-1,3-diol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide key structural information.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The four protons on the brominated benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. Due to their different electronic environments and coupling to each other, they would likely present as a complex pattern of multiplets.
Hydroxymethyl Protons (-CH₂OH): The four protons of the two hydroxymethyl groups are diastereotopic and would be expected to give rise to complex signals, likely multiplets, in the region of δ 3.5-3.8 ppm.
Benzyl (B1604629) Protons (-CH₂-Ar): The two protons of the benzyl group would likely appear as a doublet in the range of δ 2.7-3.0 ppm, coupled to the adjacent methine proton.
Methine Proton (-CH-): The single methine proton at the C2 position would likely be observed as a multiplet further downfield due to the influence of the adjacent benzyl and hydroxymethyl groups.
Hydroxyl Protons (-OH): The two hydroxyl protons would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Illustrative Data Table for ¹H NMR of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | -CH₂OH |
| Data not available | Data not available | Data not available | -CH₂-Ar |
| Data not available | Data not available | Data not available | -CH- |
| Data not available | Data not available | Data not available | -OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: The six carbons of the benzene ring would produce signals in the δ 120-140 ppm region. The carbon atom bonded to the bromine atom (C-Br) would be expected at the lower end of this range, while the carbon attached to the benzyl group would be at the higher end.
Hydroxymethyl Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups would be expected to show a signal in the δ 60-70 ppm range.
Benzyl Carbon (-CH₂-Ar): The carbon of the benzyl methylene (B1212753) group would likely appear around δ 35-45 ppm.
Methine Carbon (-CH-): The central methine carbon would be anticipated to have a chemical shift in the region of δ 40-50 ppm.
Illustrative Data Table for ¹³C NMR of this compound
| Chemical Shift (δ ppm) | Assignment |
| Data not available | Aromatic C-Br |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-C |
| Data not available | -CH₂OH |
| Data not available | -CH- |
| Data not available | -CH₂-Ar |
Advanced Two-Dimensional NMR Techniques for Structure Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming, for instance, the coupling between the benzyl protons and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the benzyl group and the propane-1,3-diol backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Expected IR and Raman Spectral Features:
O-H Stretching: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) groups.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong C-O stretching band for the primary alcohols would be anticipated in the 1000-1100 cm⁻¹ region.
C-Br Stretching: A C-Br stretching vibration would be expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Illustrative Data Table for Vibrational Spectroscopy of this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available | Broad, Strong | O-H stretch |
| Data not available | Medium | Aromatic C-H stretch |
| Data not available | Medium | Aliphatic C-H stretch |
| Data not available | Medium to Weak | C=C aromatic stretch |
| Data not available | Strong | C-O stretch |
| Data not available | Medium | C-Br stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometric Features:
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.11 g/mol for C₁₀H₁₃BrO₂). Due to the presence of bromine, there would be an (M+2)⁺ peak of almost equal intensity because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Key Fragmentation Patterns:
Loss of a water molecule ([M - H₂O]⁺).
Loss of a hydroxymethyl group ([M - CH₂OH]⁺).
Cleavage of the C-C bond between the benzyl group and the diol backbone, leading to a prominent peak for the bromobenzyl cation ([C₇H₆Br]⁺).
Loss of the bromine atom ([M - Br]⁺).
Illustrative Data Table for Mass Spectrometry of this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |
| Data not available | Data not available | [C₁₀H₁₃⁷⁹BrO₂]⁺ (M⁺) |
| Data not available | Data not available | [C₁₀H₁₃⁸¹BrO₂]⁺ (M+2)⁺ |
| Data not available | Data not available | [M - H₂O]⁺ |
| Data not available | Data not available | [M - CH₂OH]⁺ |
| Data not available | Data not available | [C₇H₆Br]⁺ |
| Data not available | Data not available | [M - Br]⁺ |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity and determining the enantiomeric excess of this compound and its derivatives. These methods separate components of a mixture for identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis of non-volatile diols. For compounds similar to this compound, such as 2,2-Bis(bromomethyl)-1,3-propanediol, reversed-phase HPLC is often employed. sielc.com This technique uses a non-polar stationary phase and a polar mobile phase. A typical HPLC method for a related compound involves a mobile phase of acetonitrile, water, and an acid like phosphoric acid or formic acid for MS-compatible applications. sielc.com The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For instance, technical products of similar brominated diols have been found to have purities around 98.5%, with impurities being other related propanediol (B1597323) structures. nih.gov
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile derivatives or the diols themselves after derivatization. A robust GC-MS method has been developed for the simultaneous determination of various propanediols in different matrices. nih.gov This often involves an extraction step followed by derivatization, for example, with phenylboronic acid, to make the diols more volatile and suitable for GC analysis. nih.govresearchgate.net The separation is typically achieved on a polar capillary column. oiv.int
Enantiomeric Excess (ee) Determination is crucial for chiral molecules like this compound, which can exist as a pair of enantiomers. Chiral chromatography is the most common approach for separating enantiomers.
Chiral GC: This method uses a chiral stationary phase, such as a cyclodextrin-based column, to differentiate between enantiomers. mdpi.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.
Chiral HPLC: Similar to chiral GC, this technique uses a chiral stationary phase to resolve enantiomers.
Fluorescence-based Assays: An alternative high-throughput method for determining the enantiomeric excess of 1,3-diols involves the formation of diastereomeric iminoboronate esters. researchgate.netbath.ac.uk These esters are formed by the reaction of the chiral diol with an enantiopure fluorescent amine and 2-formylphenylboronic acid. The resulting diastereomers exhibit different photophysical properties, which allows for the determination of the enantiomeric excess through fluorescence measurements. researchgate.net
The table below summarizes typical chromatographic conditions used for the analysis of related diol compounds.
| Parameter | HPLC Method Example | GC-MS Method Example |
| Analyte | 2,2-Bis(bromomethyl)-1,3-propanediol sielc.com | Propane-1,2-diol, Propane-1,3-diol nih.gov |
| Column | Newcrom R1 (Reversed Phase) sielc.com | Polar capillary column (e.g., CYCLOSIL-B for chiral) oiv.intmdpi.com |
| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid sielc.com | Helium or Hydrogen oiv.int |
| Detector | UV, MS | Mass Spectrometer (MS) |
| Derivatization | Not typically required | Phenylboronic esterification nih.gov |
| Application | Purity Assessment sielc.com | Quantification, Purity, Enantiomeric Separation nih.govmdpi.com |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In this compound, the primary chromophore responsible for UV absorption is the substituted benzene ring.
The electronic transitions in benzyl-type compounds are influenced by the substituents on the aromatic ring. The position next to the benzene ring, known as the benzylic position, is particularly reactive and its electronic environment is stabilized by the aromatic ring through conjugation. libretexts.org The presence of a bromine atom and an alkyl group (the propane-1,3-diol moiety) on the benzene ring affects the energy of the electronic transitions.
The absorption spectrum of a substituted benzene derivative typically shows characteristic bands arising from π → π* transitions within the aromatic ring. The bromine atom, being an electron-withdrawing group via induction but also having lone pairs that can participate in resonance, can cause a shift in the absorption maxima compared to unsubstituted benzene. This shift is known as a bathochromic shift (red shift) or a hypsochromic shift (blue shift) depending on the nature of the substituent and its interaction with the aromatic system. For instance, studies on substituted benzyl radicals have shown that substituents on the benzene ring typically cause a red-shift in the D1 → D0 electronic transition.
The table below outlines the expected electronic transitions for the aromatic chromophore in this compound.
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Notes |
| π → π* | Substituted Benzene Ring | ~200-280 | The exact λmax and intensity will be influenced by the bromo and alkyl substituents. The bromine atom can cause a red shift compared to benzene. |
Computational and Theoretical Studies on 2 2 Bromobenzyl Propane 1,3 Diol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-(2-bromobenzyl)propane-1,3-diol at the molecular level. These calculations, based on the principles of quantum mechanics, can elucidate the molecule's preferred three-dimensional structure, conformational flexibility, and electronic nature.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Common DFT functionals used for such studies include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a hierarchical approach to solving the electronic Schrödinger equation, with increasing accuracy at a higher computational expense. For a molecule like this compound, a basis set such as 6-311++G(d,p) is often employed in conjunction with these methods to provide a flexible description of the electron distribution.
Geometry Optimization and Conformational Energy Landscapes
The three-dimensional arrangement of atoms in a molecule is crucial for its properties and reactivity. Geometry optimization calculations are performed to locate the minimum energy structure, which corresponds to the most stable conformation of the molecule. For a flexible molecule like this compound, with several rotatable bonds, a comprehensive conformational analysis is necessary to map out the potential energy surface.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)
Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within the molecule. These maps are plotted on the molecule's electron density surface, with colors indicating regions of negative (electron-rich) and positive (electron-poor) electrostatic potential. For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the hydroxyl groups and the bromine atom, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, indicating their acidic nature.
Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the spectra.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method implemented within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on the optimized geometry of the most stable conformer. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can then be compared to experimentally obtained spectra to aid in peak assignment.
Simulated Vibrational (IR) Spectra
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Theoretical vibrational frequencies and intensities can be calculated for this compound using DFT methods. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other approximations. Therefore, it is common practice to scale the calculated frequencies using an empirical scaling factor to improve the agreement with experimental data. The simulated IR spectrum, which is a plot of the calculated frequencies versus their intensities, can be a valuable tool for interpreting the experimental IR spectrum and assigning specific vibrational modes to the observed absorption bands. Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and the C-Br stretching vibration.
Due to a lack of available scientific research on the specific chemical compound "this compound," it is not possible to provide an article on the computational and theoretical studies of this molecule. Extensive searches have not yielded any specific data regarding reaction mechanism studies, transition state analysis, or molecular dynamics simulations for this compound.
Applications of 2 2 Bromobenzyl Propane 1,3 Diol in Advanced Organic Synthesis and Chemical Biology
Role as a Versatile Synthetic Building Block
The unique combination of a reactive aromatic halide and two hydroxyl groups in 2-(2-Bromobenzyl)propane-1,3-diol positions it as a versatile building block in organic synthesis. These functional groups can be selectively manipulated to construct a wide array of more complex molecules.
The synthesis of complex organic molecules often relies on a strategy of assembling smaller, pre-functionalized building blocks. nih.govnih.gov The structure of this compound makes it an ideal precursor for such synthetic endeavors. The diol functionality can be protected, allowing for reactions at the bromobenzyl position, or it can be used to form cyclic structures like acetals or ketals. The bromine atom on the phenyl ring is a key functional group for carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Stille couplings, which are fundamental in modern organic synthesis for creating complex molecular frameworks. nih.gov The diol moiety itself can be transformed into other functional groups or used to connect to other molecular fragments. nih.gov This ability to serve as a scaffold for sequential chemical transformations underscores its importance as a precursor for diverse and complex molecular architectures. mdpi.comdiva-portal.org
Table 1: Examples of Complex Molecule Synthesis from Building Blocks
| Building Block Type | Reaction Type | Resulting Complex Structure |
| Chiral MIDA boronate | Iterative Csp3 coupling | Pentacyclic secodaphnane core |
| Olefin-containing blocks | Cation-π cyclization | Hexahydroindene and steroid-like cores |
| 1,3-Phenyldithiols | Disulfide formation | Self-replicating aromatic stacks |
This table illustrates the general principle of using building blocks to create complex molecules, a strategy applicable to this compound.
Nitrogen-containing heterocycles are prevalent in many biologically active compounds and natural products. Tetrahydroisoquinolines, for instance, form the core of numerous alkaloids with significant pharmacological properties. The synthesis of substituted tetrahydroisoquinolines can be achieved through various synthetic routes, often involving the cyclization of a suitably functionalized precursor. researchgate.net The structure of this compound is well-suited for the synthesis of such heterocycles. For example, the diol can be converted to a diamine or an amino alcohol, which can then undergo an intramolecular cyclization reaction. The bromine atom can be displaced by an amine to form the heterocyclic ring, a key step in building the tetrahydroisoquinoline skeleton. A related compound, 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol, highlights the compatibility of the propane-1,3-diol moiety within a tetrahydroisoquinoline structure. sigmaaldrich.com
Monomer in Polymer Science and Materials Development
The diol functionality of this compound allows it to be used as a monomer in step-growth polymerization reactions, leading to the formation of new polymeric materials with tailored properties.
Polyesters and polyurethanes are two of the most important classes of polymers, with a vast range of applications. researchgate.net The synthesis of these polymers involves the reaction of a diol with a dicarboxylic acid (or its derivative) for polyesters, or with a diisocyanate for polyurethanes. researchgate.netresearchgate.net this compound can serve as the diol monomer in these polymerization reactions. The resulting polymers would have the bromobenzyl group as a pendant side chain. This side group can significantly influence the properties of the final material, potentially enhancing its flame retardancy due to the presence of bromine. nih.govnih.gov Furthermore, the bromine atom provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone to further tune its properties. Diols such as 2,2-bis(bromomethyl)propane-1,3-diol are known to be used as reactive flame retardants in polyurethane foams and polyester (B1180765) resins. nih.gov
Table 2: Monomers for Polyester and Polyurethane Synthesis
| Polymer Type | Monomer 1 (Diol) | Monomer 2 |
| Polyester | Ethylene (B1197577) glycol | Terephthalic acid |
| Polyester | 1,3-Propanediol (B51772) | Terephthalic acid |
| Polyurethane | 2,2-Dinitropropane-1,3-diol | Hexamethylene diisocyanate |
| Polyurethane | 2,2-bis(azidomethyl)propane-1,3-diol | Diisocyanato ethane |
This table provides examples of diols used in polymer synthesis, illustrating the role this compound could play.
Utility in Chemical Biology and Mechanistic Studies
Chemical probes are essential tools for studying biological processes at the molecular level. The structure of this compound provides a scaffold that can be adapted for the development of such probes.
Understanding the function of enzymes and mapping metabolic pathways are central goals in chemical biology. nih.govnih.gov Chemical probes, often small molecules that can interact with specific enzymes or metabolites, are crucial for these studies. bath.ac.uk Diols are known to interact with certain enzymes and can be functionalized to create probes for detecting and imaging these interactions. mdpi.comnih.gov For example, the diol moiety can interact with the active site of certain enzymes, and the rest of the molecule can be modified to include a reporter group, such as a fluorophore. nih.gov The interaction between diols and boronic acids is another well-established chemical handle that can be used to develop probes for detecting diol-containing molecules or for immobilizing biomolecules. wur.nl By analogy, this compound could be developed into a chemical probe. The bromobenzyl group could be modified to attach a fluorescent tag or an affinity label, while the diol portion could mediate interactions with a target enzyme or biomolecule, thus aiding in the elucidation of metabolic pathways or the study of enzyme mechanisms. thermofisher.com
Building Block for Bioactive Molecule Scaffolds
The search for new therapeutic agents is a cornerstone of medicinal chemistry, often relying on the synthesis of diverse molecular scaffolds that can be tested for biological activity. The 1,3-diol moiety is a recurring structural motif in many bioactive natural products and synthetic drugs. The propane-1,3-diol framework, in particular, serves as a flexible and functionalizable backbone for constructing complex molecules. google.comgoogle.com Derivatives of 2-substituted-2-amino-1,3-propanediol, which are structurally analogous to the title compound, have been shown to possess potent immunosuppressive activity. mdpi.com
The compound this compound offers two key points of chemical reactivity that make it an attractive starting material for generating molecular diversity.
The 1,3-Diol Functional Group: The two hydroxyl (-OH) groups can be chemically modified in numerous ways. They can be esterified or etherified to attach other bioactive molecules, such as fatty acids, to enhance properties like membrane permeability. google.com Furthermore, the two hydroxyl groups can be made to react together to form cyclic structures, such as acetals or ketals, which can act as protecting groups during a multi-step synthesis or as integral parts of the final molecular scaffold. researchgate.net This dual functionality allows the diol to act as a linker or a conformational constraint within a larger molecule.
The 2-Bromobenzyl Group: The bromine atom on the benzene (B151609) ring is a particularly useful "chemical handle." It provides a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. By reacting the bromo-group, chemists can introduce a wide array of different substituents, effectively building a library of diverse compounds from a single starting scaffold. This strategy is central to diversity-oriented synthesis (DOS), which aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.com
The combination of the diol and the bromobenzyl moiety within one molecule provides a powerful platform for creating three-dimensional, highly functionalized structures. Such scaffolds are sought after in drug discovery as they can present functional groups in specific spatial orientations to interact effectively with biological targets like enzymes or receptors. researchgate.netmdpi.com
Table 1: Key Structural Features of this compound for Bioactive Scaffold Synthesis
| Structural Feature | Chemical Functionality | Potential Synthetic Applications |
|---|---|---|
| Propane-1,3-diol | Two primary hydroxyl groups | Esterification, Etherification, Cyclization (e.g., acetal (B89532) formation), Linker for conjugation |
| 2-Bromobenzyl Group | Aryl halide | Transition-metal catalyzed cross-coupling (e.g., Suzuki, Heck), Nucleophilic aromatic substitution |
| Combined Scaffold | Orthogonally functionalized | Synthesis of diverse libraries of complex 3D molecules for drug screening |
Development of Lignin (B12514952) Model Compounds and Related Natural Product Analogues
Lignin is a complex, amorphous polymer found in the cell walls of plants, providing them with structural rigidity. researchgate.net Its intricate structure, composed of various phenylpropane units linked by a variety of ether and carbon-carbon bonds, makes it difficult to study and utilize as a chemical feedstock. researchgate.net To better understand lignin's reactivity and develop methods for its breakdown into valuable aromatic chemicals, chemists synthesize and study "lignin model compounds." chemistryviews.org These are smaller, well-defined molecules that contain one or more of the specific linkages found in the native polymer. researchgate.net
The structure of this compound is relevant to lignin chemistry. Research has identified arylpropane-1,3-diol units as significant components in certain types of lignin, such as those from pines deficient in the CAD enzyme. nih.gov Therefore, the core structure of the title compound mimics a naturally occurring lignin building block. The benzyl (B1604629) group attached at the central carbon of the propane-1,3-diol unit can be considered a model for some of the non-ether C-C linkages found within the complex lignin network, such as the β-1 linkage. While models for the more common β-O-4 ether linkage are widespread, studying compounds like this compound can provide insight into the chemical behavior of these less common but still important structural motifs. researchgate.netnrel.gov
The synthesis of such model compounds is critical for developing and testing new catalytic methods for lignin depolymerization. acs.org By studying how the bonds within a defined model compound break under specific chemical conditions, researchers can devise strategies to apply to the much more complex native lignin.
In a related vein, this compound serves as a useful precursor for the synthesis of natural product analogues. Natural products are a rich source of inspiration for new medicines, but their structures are often highly complex and difficult to synthesize or modify. nih.govnih.gov Organic chemists often pursue the synthesis of simplified or modified versions (analogues) of a natural product to pinpoint which parts of the molecule are essential for its biological activity. mdpi.com Given that the arylpropane-1,3-diol framework is present in nature, this compound provides a versatile starting point for constructing analogues of more complex natural products that share this core structure. The bromo-substituent, in particular, allows for the systematic variation of a portion of the molecule, enabling detailed structure-activity relationship (SAR) studies.
Future Research Directions and Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The future synthesis of 2-(2-bromobenzyl)propane-1,3-diol is likely to be heavily influenced by the principles of green chemistry, aiming for sustainability, efficiency, and reduced environmental impact. Research in this area can be expected to focus on both the origin of the starting materials and the processes used to assemble the final molecule.
A primary direction lies in the use of bio-based feedstocks for the propane-1,3-diol (1,3-PDO) core. The industrial production of 1,3-PDO from renewable resources like glucose and glycerol (B35011) is well-established. qub.ac.ukresearchgate.net Fermentation routes using engineered microorganisms can convert crude glycerol, a byproduct of biodiesel production, into 1,3-PDO, offering a sustainable alternative to petrochemical-based methods. qub.ac.ukresearchgate.net Future synthetic strategies for this compound could leverage this bio-derived platform, creating a more sustainable final product.
Furthermore, the adoption of continuous flow chemistry presents a significant opportunity for greener synthesis. Flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for reactions that are highly exothermic or involve hazardous reagents. uc.pt The synthesis of related compounds, such as 2-bromo-2-nitro-1,3-propanediol (bronopol), has been successfully adapted to continuous flow processes, demonstrating the feasibility of this approach. google.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced waste, and the potential for streamlined, multi-step syntheses in a single, continuous operation. unimi.it Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, also represent a promising green approach for producing substituted diols. nih.gov
Exploration of Novel Catalytic Transformations and Derivatizations
The true potential of this compound lies in its capacity for extensive derivatization, driven by its two distinct functional regions: the diol group and the aryl bromide. The carbon-bromine bond on the benzyl (B1604629) group is a prime target for a wide array of catalytic cross-coupling reactions, which are fundamental transformations in modern organic chemistry. nih.gov
Palladium-catalyzed reactions are expected to be at the forefront of this exploration. The Suzuki-Miyaura coupling, for instance, would allow the bromine atom to be replaced with a variety of aryl or vinyl groups by reacting the compound with organoboronic acids or esters. nih.gov Similarly, Heck coupling could be used to introduce alkene functionalities, while Negishi coupling with organozinc reagents and Sonogashira coupling with terminal alkynes would further expand the molecular diversity achievable from this single precursor. nih.govnih.gov The success of these reactions often relies on the use of specialized ligands, such as bulky electron-rich phosphines, which facilitate the critical oxidative addition step at the palladium center. nih.gov
Beyond the aryl bromide, the 1,3-diol moiety offers its own set of transformation possibilities. A notable reaction is the zinc-mediated conversion of 1,3-diols into cyclopropanes, a transformation that can be performed as a late-stage modification on complex molecules. acs.org The diol can also be a precursor for the formation of esters, ethers, or serve as a monomer unit for polymerization, as discussed in the following section. The hydroxyl groups could be converted into other functionalities, enabling a broad spectrum of chemical modifications.
A summary of potential catalytic cross-coupling reactions for the derivatization of the 2-bromobenzyl group is presented below.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, SPhos, K₃PO₄ | C(sp²)–C(sp²) / C(sp²)–C(sp²) |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C(sp²)–C(sp²) |
| Negishi | Organozinc Reagent | Pd(dba)₂, P(t-Bu)₃ | C(sp²)–C(sp²) / C(sp²)–C(sp³) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, BINAP, NaOt-Bu | C(sp²)–N |
| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)–C(sp²) |
Advanced Applications in Functional Materials and Supramolecular Chemistry
The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. Its diol component allows it to act as a monomer in condensation polymerizations, while the benzyl bromide group provides a site for post-polymerization modification or for imparting specific properties to the material.
One of the most significant applications of the parent 1,3-propanediol (B51772) is in the production of the polyester (B1180765) polytrimethylene terephthalate (B1205515) (PTT). qub.ac.uk By analogy, incorporating this compound into polyester or polyurethane chains could lead to novel polymers with tailored characteristics. The bulky bromobenzyl side group could disrupt polymer packing, altering properties like glass transition temperature, flexibility, and solubility. Furthermore, the presence of the bromine atom could enhance flame retardancy, similar to how 2,2-bis(bromomethyl)propane-1,3-diol is used as a reactive flame retardant in polyurethane foams and polyester resins. nih.govnih.govchemicalbook.com
In the realm of supramolecular chemistry, this compound could serve as a precursor to specialized ligands for the construction of metal-organic frameworks (MOFs) or other coordination polymers. Following a cross-coupling reaction to install a coordinating group (e.g., a pyridine (B92270) or carboxylic acid) at the benzyl position, the resulting molecule could be used to build complex, three-dimensional structures. The propane-1,3-diol backbone provides a flexible and stereochemically defined scaffold that can influence the final architecture of the supramolecular assembly.
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Fields
The versatility of this compound positions it as a platform molecule for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and computational science.
The derivatization potential discussed previously is highly relevant to medicinal chemistry. Substituted 2-amino-1,3-propanediol (B45262) scaffolds are the basis for potent pharmaceuticals, such as the immunomodulatory drug Fingolimod. google.commdpi.com Future research could explore the conversion of the diol to an amino-diol and subsequent derivatization at the benzyl position to create libraries of novel compounds for biological screening. This opens a pathway for discovering new therapeutic agents.
In materials science, beyond the polymer applications, derivatives of this compound could be investigated for use in organic electronics or as components of liquid crystals. The ability to systematically vary the substituent on the aromatic ring via cross-coupling allows for the fine-tuning of electronic and physical properties.
Finally, the exploration of this compound and its derivatives would benefit greatly from a partnership with computational chemistry. Density Functional Theory (DFT) calculations could be employed to predict the outcomes of catalytic reactions, understand reaction mechanisms, and forecast the properties of resulting polymers or supramolecular structures. diva-portal.org This synergy between synthetic and computational chemistry can accelerate the discovery process, guiding laboratory efforts toward the most promising targets and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
